Sodium 6-methoxypyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-methoxypyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine sulfinates. Pyridine sulfinates are known for their utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a methoxy group at the 6th position and a sulfinate group at the 3rd position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methoxypyridine-3-sulfinate typically involves the sulfonation of 6-methoxypyridine. One common method includes the reaction of 6-methoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under certain conditions, the sulfinate group can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are common, using reagents like aryl bromides and chlorides.
Major Products Formed:
Oxidation: Sodium 6-methoxypyridine-3-sulfonate.
Reduction: 6-methoxypyridine-3-thiol.
Substitution: Various arylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 6-methoxypyridine-3-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 6-methoxypyridine-3-sulfinate primarily involves its role as a nucleophile in chemical reactions. The sulfinate group can donate electrons to form bonds with electrophilic centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
- Sodium pyridine-3-sulfinate
- Sodium thiophene-2-sulfinate
- Sodium trifluoromethanesulfinate
- Sodium nitrobenzenesulfinate
Comparison: Sodium 6-methoxypyridine-3-sulfinate is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to other sulfinates, it may offer distinct advantages in terms of stability and functional group compatibility .
Eigenschaften
Molekularformel |
C6H6NNaO3S |
---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
sodium;6-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
MOAANVITCFHAAY-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=NC=C(C=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.